Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is a complex organic compound with the molecular formula C22H41NO5 and a molecular weight of 399.56 g/mol . This compound features a cyclohexyl group, a hydroxypropyl group, and a nonanedioate backbone, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and alcohol derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound’s cyclohexyl and hydroxypropyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-[(3-phenyl-3-hydroxypropyl)amino]nonanedioate
- Diethyl 2-[(3-methyl-3-hydroxypropyl)amino]nonanedioate
- Diethyl 2-[(3-ethyl-3-hydroxypropyl)amino]nonanedioate
Uniqueness
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Eigenschaften
CAS-Nummer |
65706-29-8 |
---|---|
Molekularformel |
C22H41NO5 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3 |
InChI-Schlüssel |
DWBUWRWBSIVVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.